molecular formula C28H38FN5 B611594 1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate CAS No. 1883351-01-6

1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate

Cat. No. B611594
M. Wt: 463.6454
InChI Key: LZHXZCVDLATFAR-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of heterocyclic compounds that have shown a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Molecular Structure Analysis

Indole is an aromatic heterocyclic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives are involved in a wide range of chemical reactions, largely due to their aromatic nature and the presence of a reactive nitrogen atom .


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors .

Scientific Research Applications

Synthesis and Characterization

  • Novel Derivatives Synthesis : Novel derivatives of the compound, showing good anti-inflammatory and antimicrobial activity, have been synthesized and characterized. These derivatives include 6-fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles. These compounds have been subjected to spectroscopic characterization and screened for biological activity (Rathod et al., 2008).

Pharmacological Studies

  • Allosteric Modulation of Receptors : The compound has been explored for its allosteric modulation properties, particularly at the cannabinoid CB1 receptor. These studies have revealed interesting findings about the binding properties and the conformational changes induced in the receptor, offering insights into the receptor's pharmacology (Price et al., 2005).

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Derivatives of the compound have been synthesized and tested for their ability to inhibit FAAH, an enzyme involved in endocannabinoid degradation. These studies included assessments of metabolic stability, revealing insights into the activity and stability of these compounds (Dahlhaus et al., 2017).

Molecular and Chemical Studies

  • Investigation of Molecular Structures and Properties : The compound has been involved in studies focusing on molecular structure and properties. For instance, the study of neighboring group participation of the indole nucleus through stereochemical markers and low-temperature NMR experiments has provided valuable information about the molecular behavior and characteristics of such compounds (Hallett et al., 2000).

  • Molecular Docking Studies : The compound has been a part of molecular docking studies to explore its interactions with various biological targets. These studies are crucial in understanding the potential therapeutic applications and the molecular basis of its biological activities (Kumara et al., 2017).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHXZCVDLATFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate
Reactant of Route 2
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate
Reactant of Route 3
Reactant of Route 3
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate
Reactant of Route 4
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate
Reactant of Route 5
Reactant of Route 5
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate
Reactant of Route 6
1-(3-(5-Fluoro-1h-Indol-2-Yl)phenyl)piperidin-4-Yl)(2-(4-Isopropyl-Piperazin1-Yl)ethyl)-Carbamate

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